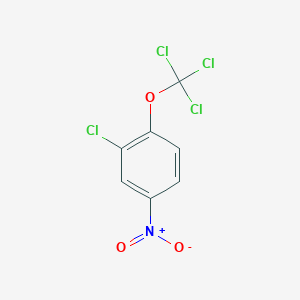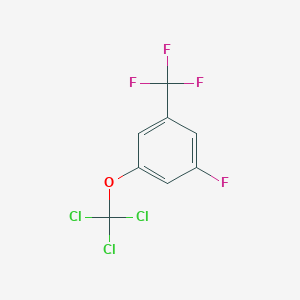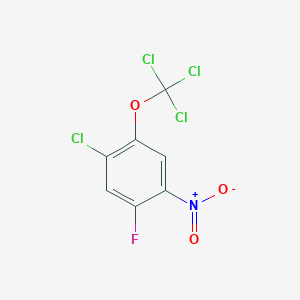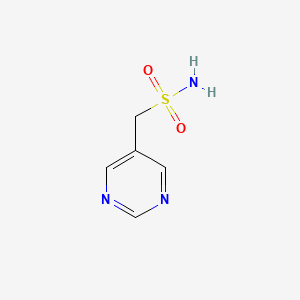
5-Pyrimidinmethan-sulfonamid
Übersicht
Beschreibung
Pyrimidin-5-ylmethanesulfonamide is an organic compound characterized by the presence of a pyrimidine ring substituted with a methanesulfonamide group at the 5-position. Pyrimidine is an important electron-rich aromatic heterocycle, and, as a building block of DNA and RNA, is a critical endogenous component of the human body . The addition of a methanesulfonamide group enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Pyrimidin-5-ylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
Target of Action
Pyrimidin-5-ylmethanesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including Pyrimidin-5-ylmethanesulfonamide, inhibit the synthesis of folic acid in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthase . This enzyme is involved in the production of dihydrofolic acid, a precursor of folic acid. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and reproduction .
Biochemical Pathways
The action of Pyrimidin-5-ylmethanesulfonamide affects the biochemical pathway of folic acid synthesis in bacteria . This disruption leads to a deficiency in folic acid, which is necessary for the synthesis of nucleic acids and the metabolism of amino acids. As a result, the bacteria cannot grow or reproduce effectively .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed in the gastrointestinal tract and widely distributed throughout the body . They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of folic acid synthesis by Pyrimidin-5-ylmethanesulfonamide leads to a decrease in bacterial growth and reproduction . This results in a reduction in the number of bacteria, aiding in the resolution of bacterial infections .
Action Environment
The efficacy and stability of Pyrimidin-5-ylmethanesulfonamide, like other sulfonamides, can be influenced by various environmental factors. These factors include the pH of the environment, the presence of other drugs, and the specific strain of bacteria . For example, some bacteria have developed resistance to sulfonamides, which can affect the compound’s action .
Biochemische Analyse
Biochemical Properties
Pyrimidin-5-ylmethanesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of pyrimidin-5-ylmethanesulfonamide is with dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides . By inhibiting DHODH, pyrimidin-5-ylmethanesulfonamide can disrupt the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This inhibition can lead to reduced cell proliferation, making it a potential candidate for anticancer therapies .
Cellular Effects
Pyrimidin-5-ylmethanesulfonamide has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis by disrupting the synthesis of nucleotides, leading to DNA damage and cell death . Additionally, pyrimidin-5-ylmethanesulfonamide can influence cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, the compound can reduce cell growth and induce apoptosis. Furthermore, pyrimidin-5-ylmethanesulfonamide has been observed to alter gene expression, particularly genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of pyrimidin-5-ylmethanesulfonamide involves its interaction with specific biomolecules and enzymes. As mentioned earlier, it inhibits dihydroorotate dehydrogenase (DHODH), leading to a decrease in pyrimidine nucleotide synthesis . This inhibition results in the accumulation of dihydroorotate, which can be toxic to cells. Additionally, pyrimidin-5-ylmethanesulfonamide can bind to other proteins and enzymes, altering their activity and function. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrimidin-5-ylmethanesulfonamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that the long-term exposure of cells to pyrimidin-5-ylmethanesulfonamide can lead to sustained inhibition of nucleotide synthesis and prolonged effects on cell function . Additionally, the degradation products of pyrimidin-5-ylmethanesulfonamide may have their own biological activities, which can contribute to the overall effects observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of pyrimidin-5-ylmethanesulfonamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit nucleotide synthesis without causing significant toxicity . At higher doses, pyrimidin-5-ylmethanesulfonamide can induce toxic effects, such as liver and kidney damage . These adverse effects are likely due to the accumulation of toxic metabolites and the disruption of essential cellular processes . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity in animal models .
Metabolic Pathways
Pyrimidin-5-ylmethanesulfonamide is involved in several metabolic pathways, primarily related to pyrimidine metabolism. It inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo synthesis of pyrimidine nucleotides . This inhibition disrupts the production of uridine monophosphate (UMP), which is essential for the synthesis of other pyrimidine nucleotides . Additionally, pyrimidin-5-ylmethanesulfonamide can affect other metabolic pathways by altering the activity of enzymes and proteins involved in cellular metabolism . These changes can lead to shifts in metabolic flux and metabolite levels, ultimately affecting cell function and survival .
Transport and Distribution
The transport and distribution of pyrimidin-5-ylmethanesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can enter cells through nucleoside transporters, such as SLC28A and SLC29A, which facilitate the uptake of pyrimidine nucleosides . Once inside the cell, pyrimidin-5-ylmethanesulfonamide can bind to various proteins and enzymes, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by its binding to plasma proteins, which can modulate its bioavailability and therapeutic effects .
Subcellular Localization
Pyrimidin-5-ylmethanesulfonamide is localized in specific subcellular compartments, which can influence its activity and function. The compound has been observed to accumulate in the mitochondria, where it inhibits dihydroorotate dehydrogenase (DHODH) and disrupts pyrimidine nucleotide synthesis . Additionally, pyrimidin-5-ylmethanesulfonamide can localize to the nucleus, where it may interact with DNA and other nuclear proteins . These interactions can affect gene expression and other nuclear processes, contributing to the overall effects of the compound on cell function and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidin-5-ylmethanesulfonamide typically involves the reaction of pyrimidine derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production methods for pyrimidin-5-ylmethanesulfonamide often involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and precise control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product .
Types of Reactions:
Oxidation: Pyrimidin-5-ylmethanesulfonamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[2,3-d]pyrimidine derivatives: Known for their kinase inhibitory activity and potential as anticancer agents.
Fused pyridine derivatives: Exhibit a range of biological activities, including antimicrobial and anticancer properties.
Sulfonimidates: Used as intermediates in the synthesis of other organosulfur compounds.
Uniqueness: Pyrimidin-5-ylmethanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring and a methanesulfonamide group makes it a versatile compound with diverse applications in various fields of research and industry .
Eigenschaften
IUPAC Name |
pyrimidin-5-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-11(9,10)3-5-1-7-4-8-2-5/h1-2,4H,3H2,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKDAOSEZREYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions 4,7-dihydroazolo[1,5-a]pyrimidin-5-ylmethanesulfonamides as side-products. What is their significance, and why synthesize them directly?
A1: While initially observed as side-products in Biginelli-like reactions, these compounds could possess unique properties or biological activities yet to be discovered []. Direct synthesis allows for a more controlled and efficient way to obtain these specific derivatives, enabling further investigation into their chemical and potential pharmacological properties. This approach bypasses the multi-step process required when isolating them as side-products, making research more streamlined.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[2.5]octane-5-carboxylic acid](/img/structure/B1404560.png)
![5,5-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B1404561.png)

![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1404567.png)
![2-[Dimethyl(3-pyridyl)silyl]benzyl alcohol](/img/structure/B1404568.png)
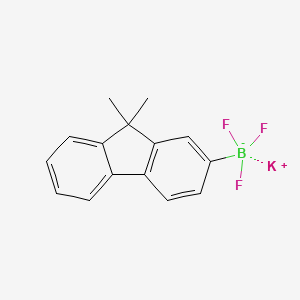
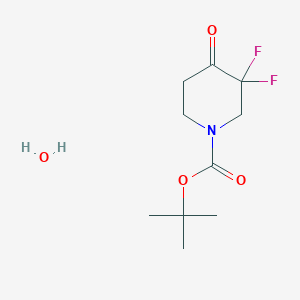
![2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404572.png)
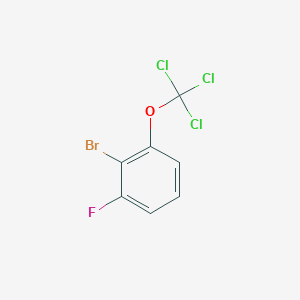
![1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404574.png)
